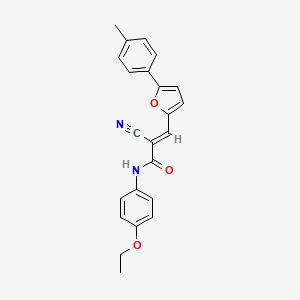

(E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is a derivative of acrylamide and has been synthesized using various methods.

Scientific Research Applications

Corrosion Inhibition

One application of acrylamide derivatives, closely related to (E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide, is in the field of corrosion inhibition. A study on acrylamide derivatives including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) demonstrated their effectiveness as corrosion inhibitors for copper in nitric acid solutions. These compounds were examined using chemical and electrochemical methods, and the results indicated that they could be considered as mixed-type inhibitors, significantly reducing the value of the double-layer capacitance and reaching high efficiencies in corrosion prevention (Abu-Rayyan et al., 2022).

Green Organic Chemistry and Enantioselective Ene-Reduction

In green organic chemistry, E-2-cyano-3(furan-2-yl) acrylamide was synthesized under microwave radiation and subjected to enantioselective ene-reduction using marine and terrestrial-derived fungi. This process yielded (R)-2-cyano-3-(furan-2-yl)propanamide with high isolated yield and enantiomeric excess. The absolute configuration of the product was determined through theoretical calculations, showcasing the potential of these compounds in producing chiral centers in organic synthesis (Jimenez et al., 2019).

Mechanofluorochromic Properties

Acrylamide derivatives also exhibit interesting mechanofluorochromic properties. A study on 3-aryl-2-cyano acrylamide derivatives highlighted their varying optical properties due to different stacking modes. These compounds showed changes in luminescence and emission peaks upon mechanical grinding, which could be attributed to phase transformations from crystalline to amorphous phases. This suggests their potential use in developing fluorescence switching materials (Song et al., 2015).

Novel Synthesis Techniques

Innovative synthesis methods have also been explored for these compounds. For example, novel diastereoselective synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides has been achieved through a one-pot reaction, with the stereochemistry and structures confirmed by various spectroscopic methods (Bondock et al., 2014).

properties

IUPAC Name |

(E)-2-cyano-N-(4-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c1-3-27-20-10-8-19(9-11-20)25-23(26)18(15-24)14-21-12-13-22(28-21)17-6-4-16(2)5-7-17/h4-14H,3H2,1-2H3,(H,25,26)/b18-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQFJIZMKCPZAP-NBVRZTHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxypropane-1,2,3-tricarboxylic acid;4-[4-(3-methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine](/img/structure/B2956381.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2956382.png)

![3-((1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2956386.png)

![2-(4-chlorophenoxy)-N-[4-(4,5-dichloroimidazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2956389.png)

![1-[[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(1,3-thiazol-2-yl)urea](/img/structure/B2956398.png)